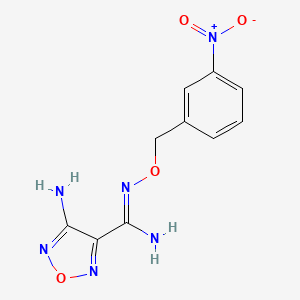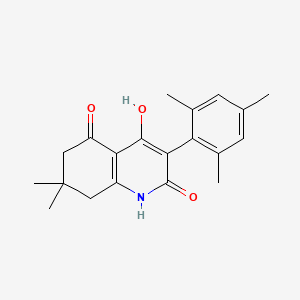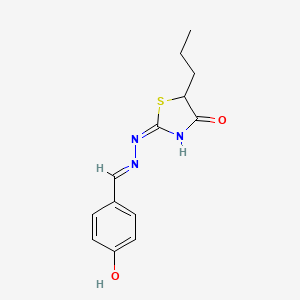![molecular formula C17H13Cl2N3O2S B15284781 N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-4-hydroxybenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H13Cl2N3O2S |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-10-5-7-11(8-6-10)20-17-22-16(24)14(25-17)9-15(23)21-13-4-2-1-3-12(13)19/h1-8,14H,9H2,(H,21,23)(H,20,22,24) |
InChIキー |
DCOINECAUCQMFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15284700.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B15284713.png)
![7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15284715.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)

![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B15284784.png)
